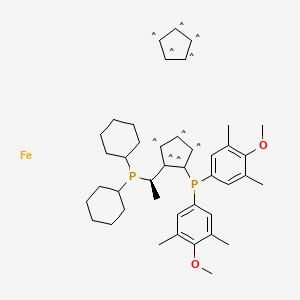

CID 16218674

Description

CID 16218674 is a chemical compound of interest in pharmacological and biochemical research. Figure 1D in highlights its chromatographic profile and mass spectrum, which are critical for purity assessment and structural elucidation. However, the lack of explicit data in the evidence limits a full characterization.

Properties

Molecular Formula |

C42H56FeO2P2 |

|---|---|

Molecular Weight |

710.7 g/mol |

InChI |

InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H;/t29-;;/m1../s1 |

InChI Key |

QYTRSAIHSZHSTP-SYXKTQFYSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 16218674 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . These methods ensure the compound’s stability and enhance its properties for various applications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques to meet the demand for its use in research and industry. The methods used in industrial production are designed to optimize yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: CID 16218674 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to achieve the desired products and maintain the compound’s stability .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further research and applications, highlighting the compound’s versatility.

Scientific Research Applications

CID 16218674 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 16218674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making this compound a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct structural or functional data for CID 16218674 in the provided evidence, comparisons must rely on analogous frameworks and methodologies described in related studies:

Structural Analogues

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) ( ) share polycyclic frameworks common in bioactive natural products. These compounds often exhibit cytotoxic or antimicrobial properties, but structural differences (e.g., methyl or hydroxyl substitutions) significantly alter solubility and target binding.

- Betulin-derived inhibitors (e.g., CID 72326, CID 10153267) ( ) feature triterpenoid backbones. Modifications like caffeoyl group additions (CID 10153267) enhance inhibitory activity against membrane transporters compared to parent compounds.

Functional Analogues

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) ( ) are bile acid derivatives with sulfonic acid groups. Their amphiphilic structures enable interactions with transporters, a property that may align with this compound if it shares similar functional groups.

- Ginkgolic acid (CID 5469634) and BSP (CID 5345) ( ) are anionic inhibitors of membrane proteins. Comparative studies could focus on charge distribution and hydrophobic tail length to predict this compound’s efficacy.

Methodological Parallels

- Tubocurarine (CID 6000) and its structural analogues ( ) are compared using descriptors like molecular weight and placental transfer efficiency. Applying similar machine learning models (e.g., ’s four-descriptor framework) could predict this compound’s pharmacokinetics.

- CAS 1570-05-4 (CID 10854155) ( ) shares a benzopyran-like structure. Its solubility and CYP inhibition data provide a template for evaluating this compound’s drug-likeness.

Key Research Findings and Data Gaps

Critical Observations

- confirms this compound’s presence in fractionated extracts but lacks mechanistic or clinical data.

- and 7 emphasize the importance of substituents (e.g., methyl or sulfonic groups) in modulating bioactivity—a factor unexplored for this compound.

- ’s synthesis protocols (e.g., reflux with NaOH) could guide scalable production of this compound if its structure aligns with ester or lactone classes.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 16218674 studies?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to ensure clarity and rigor. For example:

- Feasibility: Assess available resources and ethical approvals .

- Novelty: Identify gaps via systematic literature reviews .

- Example question: "How does the structural modification of this compound influence its binding affinity to [specific target] compared to [baseline compound]?"

Q. What methodologies are effective for conducting literature reviews on this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed and Web of Science with keywords (e.g., "this compound synthesis," "mechanistic studies") .

- Step 2 : Prioritize primary sources (original research articles) over reviews for experimental details .

- Step 3 : Create an annotated bibliography to track themes, contradictions, and methodologies .

Q. What are key considerations for designing reproducible experiments involving this compound?

- Methodological Answer :

- Experimental Design : Include controls (positive/negative), replicate counts, and statistical power analysis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols, characterization data (NMR, HPLC), and purity thresholds .

- Supporting Information : Archive raw data (spectra, chromatograms) in repositories like Figshare for transparency .

Advanced Research Questions

Q. How to analyze contradictory data in this compound studies (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Root-Cause Analysis :

- Contextualization : Discuss discrepancies in the "Discussion" section, linking to prior studies (e.g., solvent-dependent polymorphism) .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) in this compound research?

- Methodological Answer :

- Workflow Design :

- Phase 1 : Use DFT calculations to predict reactivity, followed by synthetic validation .

- Phase 2 : Apply molecular dynamics simulations to study binding kinetics, then validate via SPR .

- Collaboration : Define roles (e.g., computational chemists vs. synthetic biologists) and milestones in a research plan .

Q. What strategies address unexpected results in this compound mechanistic studies?

- Methodological Answer :

- Hypothesis Refinement : Re-examine assumptions (e.g., pH-dependent degradation overlooked in initial design) .

- Data Triangulation : Combine metabolomics, proteomics, and structural data to identify off-target effects .

- Peer Review : Present preliminary findings to interdisciplinary teams to challenge interpretations .

Data Presentation and Validation

Q. How to ensure data integrity and reproducibility in this compound publications?

- Methodological Answer :

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Independent Validation : Share samples with collaborating labs for blind replication .

Q. What are best practices for presenting complex datasets (e.g., structure-activity relationships) of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.